molecular formula C7H7N3 B3318257 2-Amino-2-(pyridin-4-yl)acetonitrile CAS No. 99233-23-5

2-Amino-2-(pyridin-4-yl)acetonitrile

Cat. No.: B3318257
CAS No.: 99233-23-5
M. Wt: 133.15 g/mol
InChI Key: JVGJAJDJDXTMRB-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)acetonitrile is a chemical compound that belongs to the class of organic compounds known as nitriles. It features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a nitrile group attached to the second carbon atom of the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: One common synthetic route involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and nitrile groups. For example, 4-chloropyridine can be reacted with ammonia and a cyanide source to yield this compound.

  • From Amino Acids: Another approach is the conversion of amino acids, such as alanine, into the desired compound through a series of reactions involving protection, activation, and substitution steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in achieving efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of 2-amino-2-(pyridin-4-yl)ethanamine.

  • Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: 2-amino-2-(pyridin-4-yl)ethanamine.

  • Substitution: A variety of pyridine derivatives with different substituents.

Scientific Research Applications

2-Amino-2-(pyridin-4-yl)acetonitrile has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting bacterial infections and inflammation.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

2-Amino-2-(pyridin-4-yl)acetonitrile is similar to other pyridine derivatives, such as 2-amino-2-(pyridin-2-yl)acetonitrile and 2-amino-2-(pyridin-3-yl)acetonitrile. These compounds share the pyridine ring structure but differ in the position of the amino and nitrile groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Amino-2-(pyridin-2-yl)acetonitrile

  • 2-Amino-2-(pyridin-3-yl)acetonitrile

  • 2-Amino-4-(pyridin-4-yl)butanenitrile

Properties

IUPAC Name

2-amino-2-pyridin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJAJDJDXTMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305925
Record name α-Amino-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99233-23-5
Record name α-Amino-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99233-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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